Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-methylpyridine with pyrrolidine-1-carboxylate under specific conditions. The benzyl group is introduced through a benzylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(3-chloropyrazin-2-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-5-11-19-17(14)16-10-6-12-20(16)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |
InChI Key |
VTJONMYGOKPLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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